8-(Benzyloxy)octanoic Acid
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Overview
Description
8-(Benzyloxy)octanoic Acid is an organic compound with the molecular formula C15H22O3 It is characterized by an octanoic acid backbone with a benzyloxy substituent at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)octanoic Acid typically involves the reaction of octanoic acid with benzyl alcohol under specific conditions. One common method is the esterification of octanoic acid with benzyl alcohol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)octanoic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
8-(Benzyloxy)octanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential effects on cellular processes and membrane permeability.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)octanoic Acid involves its interaction with cellular membranes and metabolic pathways. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering membrane potential. This leads to the activation of apoptotic pathways and cell death .
Comparison with Similar Compounds
8-Benzyloxy-substituted quinoline ethers: These compounds share a similar benzyloxy group but differ in their core structure and biological activity.
3-Hydroxyoctanoic Acid derivatives: These compounds have a similar octanoic acid backbone but differ in their functional groups and applications.
Uniqueness: 8-(Benzyloxy)octanoic Acid is unique due to its specific combination of the benzyloxy group and octanoic acid backbone, which imparts distinct chemical and biological properties. Its ability to induce apoptosis via mitochondrial pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
8-phenylmethoxyoctanoic acid |
InChI |
InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17) |
InChI Key |
TTYCQDVFEBNDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCC(=O)O |
Origin of Product |
United States |
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